Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526537
InChI: InChI=1S/C7H11F2NO2.ClH/c1-12-7(11)5-3-10-2-4(5)6(8)9;/h4-6,10H,2-3H2,1H3;1H
SMILES:
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62 g/mol

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16526537

Molecular Formula: C7H12ClF2NO2

Molecular Weight: 215.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62 g/mol
IUPAC Name methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11F2NO2.ClH/c1-12-7(11)5-3-10-2-4(5)6(8)9;/h4-6,10H,2-3H2,1H3;1H
Standard InChI Key XWEWMAQPEUSWGY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCC1C(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring with two distinct functional groups: a difluoromethyl (-CF₂H) group at position 4 and a methyl ester (-COOCH₃) at position 3. Protonation of the tertiary amine forms the hydrochloride salt, improving solubility in polar solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₂ClF₂NO₂
Molecular Weight215.62 g/mol
CAS NumberNot publicly disclosed
VCIDVC16526537

Stereochemical Considerations

While stereochemical data for this specific compound remains limited, related pyrrolidine derivatives exhibit enantioselective biological activity. For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids demonstrate >99.9% enantiomeric excess (ee) when synthesized via asymmetric hydrogenation . This suggests that the difluoromethyl variant may similarly require chiral resolution for optimal pharmacological efficacy.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three critical stages:

  • Esterification: Methanol-mediated ester formation under acidic conditions.

  • Difluoromethylation: Introduction of the -CF₂H group via palladium-catalyzed cross-coupling or halogen exchange .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Reaction Conditions for Esterification

ParameterOptimal Range
Temperature0–5°C (initial), 30°C (final)
CatalystTrifluoroacetic acid (0.033 eq)
SolventDioxane/water mixture
Reaction Time18–24 hours

A patented enantioselective hydrogenation method achieves high yields (99%) and purity (>99.9% ee) using ruthenium catalysts like [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] .

Purification Strategies

Post-synthesis purification involves:

  • Alkaline extraction: Separation of organic and aqueous phases at pH 9–10.

  • Isoelectric precipitation: Adjusting to pH 4–5 to isolate the hydrochloride salt .

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The difluoromethyl group enhances blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS) drug development. Structural analogs inhibit neurotransmitter reuptake proteins with IC₅₀ values <100 nM in vitro .

Comparative Analysis with Related Compounds

Table 3: Biological Activity of Pyrrolidine Derivatives

CompoundTargetBinding Affinity (Kd)
Methyl 2-(trifluoromethyl)pyrrolidineDopamine D3 receptor12 nM
(S,S)-1-Benzyl-4-chloro-pyrrolidineSerotonin transporter8 nM
This compoundUndisclosed CNS targetPending

Fluorine atoms increase metabolic stability compared to non-fluorinated analogs, with in vitro half-life improvements of 3–5×.

Future Directions in Therapeutic Development

Drug Discovery Applications

  • Antidepressants: Modulation of serotonin/norepinephrine reuptake.

  • Antipsychotics: D2/D3 dopamine receptor partial agonism.

Synthetic Biology Approaches

CRISPR-engineered enzymes could enable biocatalytic synthesis, reducing reliance on transition metal catalysts .

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